

Improving the lightfastness of textiles dyed with Acid Brown 282

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Acid brown 282	
Cat. No.:	B8821307	Get Quote

Technical Support Center: C.I. Acid Brown 282

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the lightfastness of textiles dyed with C.I. **Acid Brown 282**. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is C.I. Acid Brown 282?

A1: C.I. **Acid Brown 282** is a synthetic dye belonging to the acid dye class.[1] Structurally, it is a 1:2 metal complex, single azo dye.[2][3] It appears as a dark brown powder and is soluble in water.[1] It is primarily used for dyeing protein-based fibers like wool and silk, as well as nylon and leather.[1][2][4] Metal-complex dyes are known for having better lightfastness compared to typical acid dyes.[5]

Q2: What is lightfastness and how is it measured for textiles?

A2: Lightfastness refers to a material's resistance to color change or fading when exposed to light.[6][7] The fading is a result of photochemical reactions that destroy the dye's molecular structure.[8][9] The internationally recognized standard for testing the lightfastness of textiles is ISO 105-B02.[10][11] This method uses a xenon arc lamp to simulate natural daylight and assesses fading by comparing the tested specimen to a set of Blue Wool references.[10][12]

The lightfastness is then rated on a scale from 1 (very low fastness) to 8 (very high fastness). [6][13]

Q3: What key factors influence the lightfastness of fabrics dyed with Acid Brown 282?

A3: The primary factors include:

- Dye Concentration: Higher dye concentrations (darker shades) lead to greater aggregation of dye molecules on the fiber, which generally improves lightfastness.[8][14]
- Fiber Type: The chemical nature of the substrate (e.g., wool, silk, nylon) affects the dye-fiber bond and its stability to light.[8][15]
- Dyeing Process: Proper control over dyeing parameters such as pH, temperature, and time is crucial to ensure strong dye-fiber bonding and complete fixation.[15][16] Incomplete removal of unfixed or hydrolyzed dye can significantly lower the lightfastness rating.[7][9]
- Finishing Agents: The use of subsequent chemical treatments, such as softeners or fixing agents, can impact lightfastness. Cationic softeners and certain types of cationic dye-fixing agents are known to reduce the lightfastness of dyed textiles.[7][9]

Q4: Can aftertreatments be used to enhance the lightfastness of already dyed textiles?

A4: Yes, specific aftertreatments can improve the lightfastness of dyed fabrics. The most common and effective method is the application of a UV absorber.[9][17] UV absorbers are compounds that preferentially absorb harmful ultraviolet radiation and dissipate it as harmless thermal energy, thus protecting the dye molecules from photochemical degradation.[18][19]

Troubleshooting Guide

Q1: The lightfastness of my fabric dyed with **Acid Brown 282** is poor. What are the potential causes?

A1: Poor lightfastness can stem from several factors. Use the following checklist to identify the cause:

• Insufficient Dyeing Depth: Light shades of a color inherently have lower lightfastness because the dye is more dispersed on the fiber, increasing its exposure to light.[8]

- Improper Process Control: Ensure the dyeing process was carried out under optimal pH and temperature conditions to maximize dye fixation.[15]
- Inadequate Washing: Residual unfixed or hydrolyzed dye on the fiber surface has poor lightfastness and must be thoroughly washed off after dyeing.[7][14]
- Incompatible Finishing Agents: A finishing agent, such as a cationic softener or a standard wash fastness-improving fixative, may have been applied, which is known to negatively affect lightfastness.[7][9]

Q2: My fabric's wash fastness is good, but the lightfastness decreased after applying a fixing agent. Why did this happen?

A2: This is a common issue. Many conventional cationic fixing agents, which are excellent for improving wash fastness, can unfortunately reduce the lightfastness of the dye.[9] These agents form a complex with the dye on the fiber surface that may be more susceptible to degradation by light. To overcome this, you should select a specialized fixing agent that is designed to improve wet fastness with minimal or no negative impact on lightfastness.[20][21] [22]

Q3: How can I select an appropriate auxiliary to improve lightfastness without compromising other properties?

A3: The best approach is to use a UV absorber. These can often be co-applied during the dyeing process or used as a separate aftertreatment.[19][23] When selecting a UV absorber, consider its affinity for the specific fiber you are using (e.g., wool, nylon). Benzophenone or benzotriazole derivatives are common types.[19] Always conduct a preliminary test on a small sample to ensure there is no adverse effect on the final shade or other fastness properties.

Data Presentation

Table 1: Properties of C.I. Acid Brown 282

Property	Description	Reference(s)
C.I. Name	Acid Brown 282	[2]
CAS Number	12219-65-7	[1][2]
Dye Class	Acid Dye	[1]
Molecular Structure	Single Azo, 1:2 Metal Complex	[2][3]
Appearance	Dark brown powder	[1]
Solubility	Water Soluble	[1]
Primary Applications	Wool, Silk, Nylon, Leather	[1][4][24]

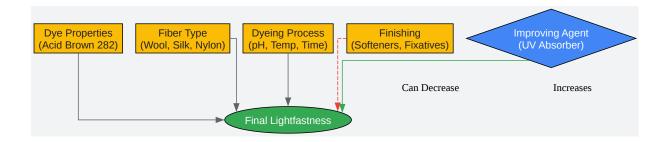
Table 2: Example of Lightfastness Improvement on Wool Dyed with Acid Brown 282

The following data are illustrative examples based on typical results and are not from a specific cited experiment.

Treatment	Dyeing Depth (% owf)	Lightfastness Rating (ISO 105-B02)
Standard Dyeing	1.0%	4
Standard Dyeing	3.0%	5
Aftertreatment with UV Absorber	1.0%	5
Aftertreatment with UV Absorber	3.0%	5-6
Aftertreatment with Cationic Fixative	3.0%	4

Experimental Protocols

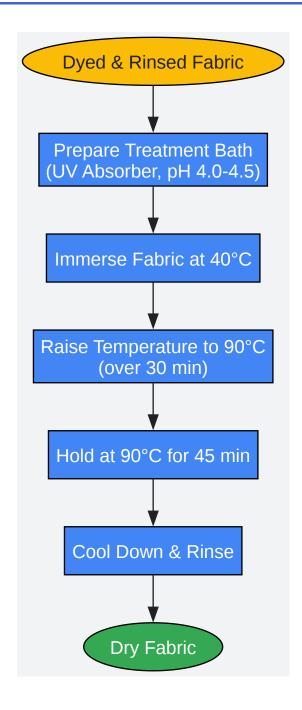
Protocol 1: Lightfastness Assessment (ISO 105-B02)


- Specimen Preparation: Mount a piece of the dyed textile onto a sample mounting card.[12]
 Partially cover the specimen with an opaque mask.
- Reference Materials: Place a set of Blue Wool references (typically grades 1 through 8) in the sample holder alongside the test specimen.[13]
- Exposure: Place the samples in a xenon arc fading lamp apparatus.[10][11] Expose the samples to artificial light under controlled conditions (e.g., irradiance, temperature, humidity) as specified in the ISO 105-B02 standard.[10]
- Assessment: Periodically inspect the specimen and the Blue Wool references. The test is complete when the contrast between the exposed and unexposed parts of the specimen matches a specific grade on the grey scale for assessing change in color.
- Rating: The lightfastness rating is the number of the Blue Wool reference that shows a similar amount of fading to the test specimen.[6]

Protocol 2: Aftertreatment with a UV Absorber (Exhaust Method)

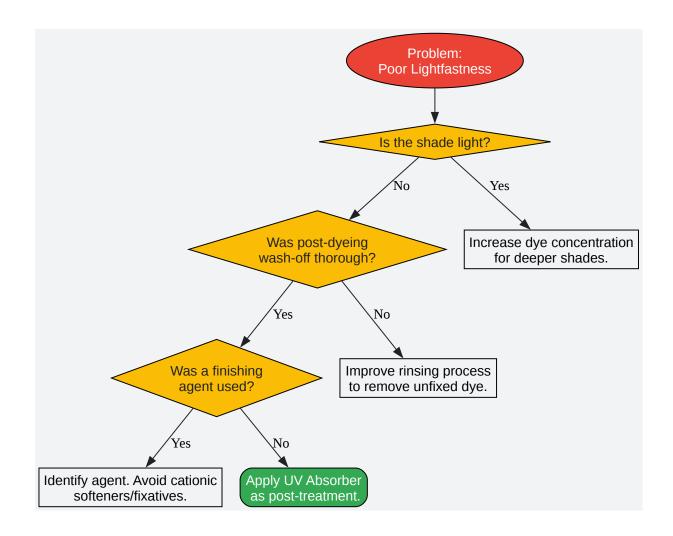
- Bath Preparation: Prepare a treatment bath containing the UV absorber (e.g., a sulfonated benzophenone derivative) at a concentration of 1-3% on weight of fabric (owf). Adjust the pH to 4.0-4.5 using acetic acid. Set the liquor ratio to 20:1.
- Treatment: Introduce the dyed, rinsed, and still-damp fabric into the bath at 40°C.
- Temperature Ramp: Raise the temperature of the bath to 80-90°C over 30 minutes.
- Hold: Maintain this temperature for 30-45 minutes to allow for the exhaustion and fixation of the UV absorber onto the fiber.[23]
- Cool Down & Rinse: Cool the bath down to 50°C, then remove the fabric. Rinse the fabric thoroughly with cold water.
- Drying: Dry the treated fabric at a temperature below 100°C.

Mandatory Visualizations



Click to download full resolution via product page

Caption: Key factors influencing the final lightfastness of dyed textiles.



Click to download full resolution via product page

Caption: Workflow for aftertreatment with a UV absorber via exhaust method.

Click to download full resolution via product page

Caption: Troubleshooting flowchart for diagnosing poor lightfastness.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [guidechem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. C.I. Acid Brown 282 | C36H21CrN8Na2O11S | CID 171039565 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sdinternational.com [sdinternational.com]
- 5. US5387262A Process for increasing the lightfastness of dyed fabrics Google Patents [patents.google.com]
- 6. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 7. Factors Affecting The Light Fastness of Dyes And Improvement Methods TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. How to improve the light fastness of textiles? Three reliable methods [danlintex.com]
- 9. How to improve the light fastness of textiles? [utstesters.com]
- 10. ISO 105-B02 | Q-Lab [q-lab.com]
- 11. ISO 105-B02 Colour Fastness of Textiles Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. wewontech.com [wewontech.com]
- 14. Factors Affecting The Light Fastness Of Reactive Dyed Fabrics Dyestuffs News Sinoever International Co.,Ltd [dyestuffscn.com]
- 15. textilelearner.net [textilelearner.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 19. researchgate.net [researchgate.net]
- 20. Cationic Dye Fixing Agent China Manufacturers & Suppliers & Factory [dymachem.com]
- 21. Dye Fixing Agents | Dyeing Axuiliaries | Protex Korea [protexkorea.co.kr]
- 22. What are the ways to improve the color fastness to light-gester-instruments.com [gester-instruments.com]

- 23. What are the applications of UV absorbers on textiles? Dyeing-pedia Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 24. Acid Brown 282 | 12219-65-7 [chemicalbook.com]
- To cite this document: BenchChem. [Improving the lightfastness of textiles dyed with Acid Brown 282]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8821307#improving-the-lightfastness-of-textiles-dyed-with-acid-brown-282]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com